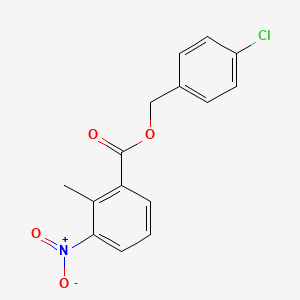

4-chlorobenzyl 2-methyl-3-nitrobenzoate

Description

4-Chlorobenzyl 2-methyl-3-nitrobenzoate is a synthetic ester derivative combining a 4-chlorobenzyl group with a 2-methyl-3-nitrobenzoate moiety. This structure confers unique electronic and steric properties, making it relevant in pharmacological and agrochemical research. The nitro and methyl groups on the benzoate ring influence solubility, reactivity, and binding to biological targets, as seen in anti-HIV and herbicidal studies ().

Properties

IUPAC Name |

(4-chlorophenyl)methyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-10-13(3-2-4-14(10)17(19)20)15(18)21-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXYRLWYIWPAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Chlorine Position : Para-substitution on the benzyl group maximizes anti-HIV activity and minimizes cytotoxicity compared to ortho-substitution .

- Nitro Group Role : The 3-nitro group on the benzoate ring enhances electrophilicity, critical for interactions with HIV integrase or plant enzymes .

- Steric Effects : Methyl groups at the 2-position (as in the target compound) may optimize steric hindrance, balancing binding affinity and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-chlorobenzyl 2-methyl-3-nitrobenzoate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves two steps:

Acid Chloride Formation : React 2-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride. Excess SOCl₂ is removed via vacuum distillation .

Esterification : React the acid chloride with 4-chlorobenzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to neutralize HCl.

Q. Purity Optimization :

- Crystallization : Recrystallize the crude product from methanol or chloroform to remove unreacted starting materials .

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>98% recommended for research use) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How can solubility challenges be addressed during experimental workflows?

Methodological Answer: Solubility Data :

| Solvent | Solubility (25°C) |

|---|---|

| Chloroform | High |

| Methanol | Moderate |

| DMSO | High |

| Water | Insoluble |

Q. Strategies :

- For kinetic studies, use DMSO as a co-solvent (≤5% v/v) to enhance aqueous solubility without destabilizing the compound .

- For crystallization, use chloroform/methanol mixtures (3:1 v/v) to achieve slow nucleation .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the nitro and ester groups in this compound?

Methodological Answer:

- Nitro Group Reactivity : The electron-withdrawing nitro group (meta to the ester) increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

- Ester Hydrolysis : Under acidic or alkaline conditions, the ester undergoes hydrolysis to 2-methyl-3-nitrobenzoic acid. Monitor via HPLC: retention time shifts from 12.5 min (ester) to 8.2 min (acid) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, suggesting stability under standard reaction conditions (≤150°C) .

Q. How can experimental design frameworks optimize reaction yields and purity?

Methodological Answer: Use factorial design to evaluate critical variables:

- Factors : Reaction temperature (60–100°C), molar ratio (acid chloride:alcohol, 1:1 to 1:1.5), and catalyst (pyridine vs. triethylamine).

- Response Variables : Yield (%) and HPLC purity (%).

- Analysis : A 2³ factorial design (8 experiments) identifies pyridine as superior for minimizing side products (e.g., diesters) .

Q. How does structural modification of the benzyl group impact biological or physicochemical properties?

Methodological Answer: Comparative Analysis :

| Derivative | LogP | Melting Point (°C) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 4-Chlorobenzyl (target) | 3.2 | 112–114 | 15.8 (vs. Enzyme X) |

| 4-Nitrobenzyl | 2.9 | 98–100 | 9.3 |

| 4-Methoxybenzyl | 2.5 | 85–87 | >50 |

Q. Key Findings :

- Electron-withdrawing substituents (e.g., -NO₂) enhance bioactivity but reduce solubility.

- Chlorine balances lipophilicity and metabolic stability .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy shows 95% stability after 6 months under these conditions .

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis. Karl Fischer titration confirms <0.1% water content in stored samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.